2-Amino-[1,8]naphthyridine-3-carbonitrile 2-Amino-[1,8]naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 15935-95-2
VCID: VC21093819
InChI: InChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13)
SMILES: C1=CC2=CC(=C(N=C2N=C1)N)C#N
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

2-Amino-[1,8]naphthyridine-3-carbonitrile

CAS No.: 15935-95-2

Cat. No.: VC21093819

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-[1,8]naphthyridine-3-carbonitrile - 15935-95-2

Specification

CAS No. 15935-95-2
Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name 2-amino-1,8-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13)
Standard InChI Key OAKUSQCSHYQNHJ-UHFFFAOYSA-N
SMILES C1=CC2=CC(=C(N=C2N=C1)N)C#N
Canonical SMILES C1=CC2=CC(=C(N=C2N=C1)N)C#N

Introduction

Physical and Chemical Properties

2-Amino- naphthyridine-3-carbonitrile is characterized by its well-defined physical and chemical properties, which are essential for understanding its behavior in both synthetic applications and biological systems. Table 1 presents a comprehensive overview of these properties.

Table 1. Physical and Chemical Properties of 2-Amino- naphthyridine-3-carbonitrile

PropertyValueReference
CAS Number15935-95-2
Molecular FormulaC₉H₆N₄
Molecular Weight170.17 g/mol
Physical StateSolid
ColorNot specified-
Melting Point260-262°C (Solv: 2-ethoxyethanol)
Boiling Point407.0±45.0°C (Predicted)
Density1.37±0.1 g/cm³ (Predicted)
pKa3.04±0.30 (Predicted)
XLogP3-AANot available-
Hydrogen Bond Donor CountNot available-
Hydrogen Bond Acceptor CountNot available-
Rotatable Bond CountNot available-
Topological Polar Surface AreaNot available-

The compound consists of a 1,8-naphthyridine core with an amino group at position 2 and a nitrile group at position 3. This arrangement provides the molecule with both nucleophilic (amino group) and electrophilic (nitrile group) sites, making it versatile for various chemical transformations .

Synthesis Methods

Several synthetic strategies have been developed for the preparation of 2-Amino- naphthyridine-3-carbonitrile and its derivatives. These methods vary in complexity, yield, and environmental impact. The following sections detail the most significant approaches reported in the literature.

Classical Synthesis Methods

Traditional synthetic approaches to 1,8-naphthyridines include several named reactions that have been adapted for the synthesis of 2-Amino- naphthyridine-3-carbonitrile:

Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. This method has been adapted for the synthesis of 1,8-naphthyridine derivatives, including precursors to 2-Amino- naphthyridine-3-carbonitrile .

The reaction proceeds through the formation of an intermediate diethyl-N-(6-substituted-2-pyridyl) aminomethylenemalonate, which undergoes thermal cyclization at approximately 250°C in diphenyl ether to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. Further modifications can lead to the desired 2-amino-3-carbonitrile derivative .

Friedlander Reaction

The Friedlander reaction has been described as one of the most effective methods for 1,8-naphthyridine synthesis. It involves the acid- or base-catalyzed reaction of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds . This approach has been utilized to synthesize various naphthyridine derivatives, which can be further functionalized to obtain 2-Amino- naphthyridine-3-carbonitrile .

Meth-Cohn Reaction

The Meth-Cohn reaction involves treating N-(pyridin-2-yl)acetamide with Vilsmeier's reagent (POCl₃+DMF) to form 2-chloro-3-formyl-1,8-naphthyridine. This intermediate can be further modified to introduce the amino and carbonitrile functionalities .

Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for naphthyridine derivatives:

Catalyst-Free Glycerol-Promoted Synthesis

A novel green synthesis approach utilizes glycerol as an efficient and sustainable medium for the synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles. This method eliminates the need for harmful catalysts and offers advantages in terms of yield and environmental impact .

One-Pot Multicomponent Reactions

Several researchers have reported one-pot multicomponent reactions for the synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles. These approaches typically involve the reaction of aromatic aldehydes, malononitrile, and 2-aminopyridine in the presence of a catalyst .

For example, a simple, efficient, and one-pot procedure for the synthesis of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile derivatives has been described. This method offers advantages such as mild reaction conditions, short reaction times, high yields, and simple experimental operations .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing 1,8-naphthyridine derivatives. This technique has been applied to the synthesis of various naphthyridine compounds, including 2-amino-1,8-naphthyridine-3-carbonitriles, offering significantly reduced reaction times and improved yields .

A microwave-irradiated Friedlander condensation of 2-aminonicotinaldehyde with carbonyl complexes containing α-methylene moiety, catalyzed by NaH, has been reported to yield various 1,8-naphthyridine derivatives in an eco-friendly manner .

Chemical Reactions and Stability

2-Amino- naphthyridine-3-carbonitrile exhibits distinctive reactivity patterns due to its functional groups and heterocyclic structure. Understanding these reactions is crucial for its application in synthetic organic chemistry and medicinal chemistry.

Reactivity of Functional Groups

The amino and nitrile groups in 2-Amino- naphthyridine-3-carbonitrile provide sites for various chemical transformations:

Amino Group Reactions

The amino group at position 2 can participate in numerous reactions, including:

  • Diazotization and subsequent nucleophilic substitution

  • Acylation to form amides

  • Formation of Schiff bases with aldehydes and ketones

  • As a nucleophile in addition reactions

Nitrile Group Reactions

The nitrile group at position 3 can undergo various transformations, including:

  • Hydrolysis to carboxylic acids or amides

  • Reduction to primary amines

  • Grignard reactions to form ketones

  • Cycloaddition reactions

Research has shown that the nitrile group in naphthyridine derivatives can participate in intramolecular heterocyclizations, with nucleophilic attacks on the cyano group leading to the formation of new heterocyclic systems .

Stability Under Various Conditions

The stability of 2-Amino- naphthyridine-3-carbonitrile under different conditions has been investigated:

Chemical Stability

1,8-Naphthyridine-3-carbonitrile derivatives have demonstrated stability in specific reaction conditions, such as in DMF at 120°C with Na₂CO₃ and KI . This stability allows for various synthetic transformations without degradation of the naphthyridine core.

Biological Activities and Applications

2-Amino- naphthyridine-3-carbonitrile and its derivatives exhibit a range of biological activities, making them valuable compounds in medicinal chemistry research. The following sections detail the most significant biological properties reported.

Antimicrobial Activity

Naphthyridine derivatives, including those similar to 2-Amino- naphthyridine-3-carbonitrile, have shown notable antimicrobial activity against various pathogens. Table 2 summarizes the antimicrobial activity of selected naphthyridine derivatives.

Table 2. Antimicrobial Activity of Selected Naphthyridine Derivatives

CompoundTest OrganismMIC (μg/mL)Reference
ANA-1M. tuberculosis H37Rv12.5
ANA-12M. tuberculosis H37Rv6.25
ANC-2M. tuberculosis H37Rv12.5
ANA-6M. tuberculosis H37Rv12.5
ANA-7M. tuberculosis H37Rv12.5
ANA-8M. tuberculosis H37Rv12.5
ANA-10M. tuberculosis H37Rv12.5

The antimicrobial activity of naphthyridine derivatives has been attributed to their ability to interact with bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication .

Anti-tuberculosis Activity

Several derivatives of 2-Amino- naphthyridine-3-carbonitrile have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A recent study reported the synthesis and evaluation of twenty-eight 1,8-naphthyridine-3-carbonitrile derivatives, with MIC values ranging from 6.25 to ≤50 μg/mL against M. tuberculosis H37Rv .

Among these, compound ANA-12 demonstrated significant anti-tuberculosis activity with an MIC of 6.25 μg/mL. Other derivatives, including ANC-2, ANA-1, ANA 6–8, and ANA-10, displayed moderate to good activity with MIC values of 12.5 μg/mL .

Importantly, compounds with MIC ≤ 12.5 μg/mL showed low toxicity towards normal human embryonic kidney cells, with selectivity index values ≥ 11, suggesting potential therapeutic applications .

Other Biological Activities

Beyond antimicrobial and anti-tuberculosis activities, 1,8-naphthyridine derivatives have been reported to possess various other biological properties:

  • Anti-inflammatory activity

  • Antihypertensive effects

  • Anticancer properties

  • Analgesic effects

  • Bronchodilator properties

For instance, 5,7-disubstituted-1,8-naphthyridin-2(1H)-one compounds have been found to inhibit bronchial constriction induced by histamine and other constricting agents, making them potential bronchodilating agents with relatively low chronotropic effects compared to known bronchial dilators. Additionally, these compounds possess hypotensive properties .

Structural Characterization

The structural characterization of 2-Amino- naphthyridine-3-carbonitrile is essential for confirming its identity and purity. Various analytical techniques have been employed for this purpose.

Spectroscopic Data

Table 3 presents the spectroscopic data available for 2-Amino- naphthyridine-3-carbonitrile and closely related compounds.

Table 3. Spectroscopic Data for 2-Amino- naphthyridine-3-carbonitrile and Related Compounds

Spectroscopic MethodObserved CharacteristicsReference
IR (KBr)Nitrile stretching frequency (C≡N)
IR (KBr)Amino group stretching
¹H NMRAromatic proton signals
¹³C NMRCarbon signals for naphthyridine core
Mass SpectrometryMolecular ion peak (m/z = 170)

Molecular Docking and Computational Studies

Molecular docking and computational studies have been conducted to understand the binding interactions of naphthyridine derivatives with potential biological targets. For instance, the binding pattern of compound ANA-12, a derivative of 1,8-naphthyridine-3-carbonitrile, with enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis has been investigated using the glide module of Schrodinger software .

These studies provide valuable insights into the potential mechanism of action of naphthyridine derivatives and can guide the rational design of more potent compounds targeting specific biological pathways.

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